molecular formula C16H13NO B13943095 N-3-Phenanthrenylacetamide CAS No. 4120-78-9

N-3-Phenanthrenylacetamide

Cat. No.: B13943095
CAS No.: 4120-78-9
M. Wt: 235.28 g/mol
InChI Key: FSGXZFQZAIBEDS-UHFFFAOYSA-N
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Description

N-3-Phenanthrenylacetamide is an organic compound with the molecular formula C16H13NO It is characterized by the presence of a phenanthrene ring system attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-3-Phenanthrenylacetamide typically involves the reaction of phenanthrene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain highly pure this compound.

Chemical Reactions Analysis

Types of Reactions: N-3-Phenanthrenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrene derivatives with different functional groups.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted phenanthrene derivatives, amines, and other functionalized compounds.

Scientific Research Applications

N-3-Phenanthrenylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-3-Phenanthrenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

N-3-Phenanthrenylacetamide can be compared with other similar compounds, such as:

    N-Phenylacetamide: Unlike this compound, N-Phenylacetamide lacks the phenanthrene ring, which may result in different chemical and biological properties.

    Naphthylacetamide: This compound contains a naphthalene ring instead of a phenanthrene ring, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its phenanthrene ring system, which imparts distinct structural and functional characteristics compared to other related compounds.

Properties

CAS No.

4120-78-9

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

N-phenanthren-3-ylacetamide

InChI

InChI=1S/C16H13NO/c1-11(18)17-14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10H,1H3,(H,17,18)

InChI Key

FSGXZFQZAIBEDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=CC3=CC=CC=C32)C=C1

Origin of Product

United States

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